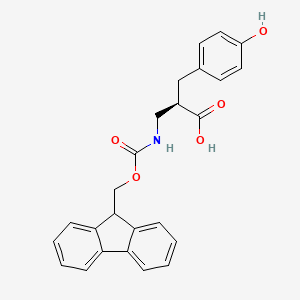![molecular formula C8H6BrFN2O B12987314 (8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12987314.png)
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 2-aminopyridine derivatives with electrophilic reagents. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with bromoacetophenone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Another related compound with distinct structural features and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms in the imidazo[1,2-a]pyridine scaffold makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H6BrFN2O |
|---|---|
Poids moléculaire |
245.05 g/mol |
Nom IUPAC |
(8-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-5-2-1-3-12-7(10)6(4-13)11-8(5)12/h1-3,13H,4H2 |
Clé InChI |
KAYDMRPCIIETLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(N=C2C(=C1)Br)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-(7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-5-yl)-3-methylmorpholine](/img/structure/B12987233.png)
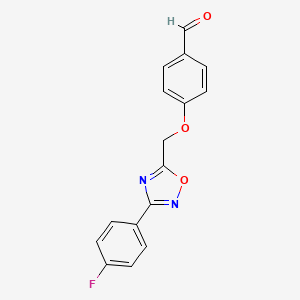
![Methyl 3,3-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12987240.png)
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one methanesulfonate](/img/structure/B12987246.png)
![tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12987261.png)
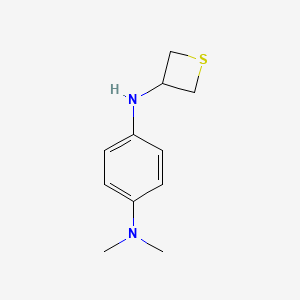

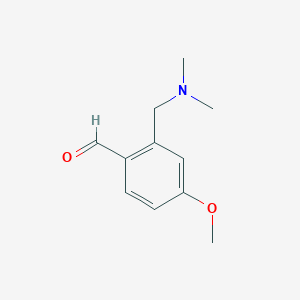

![1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol](/img/structure/B12987288.png)
![7-Chloro-5-(5-methyl-6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12987295.png)
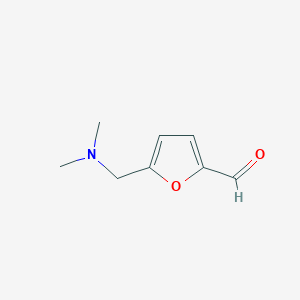
![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
